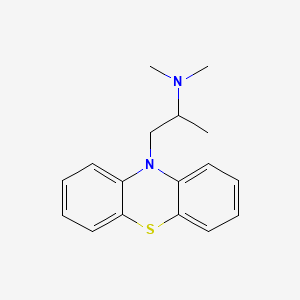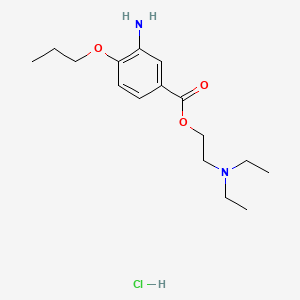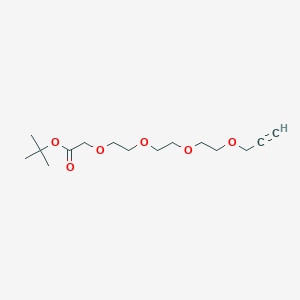
PF-4191834
Vue d'ensemble
Description
PF-4191834, également connu sous le nom de 4-(3-(4-(1-méthyl-1H-pyrazol-5-yl)phénylthio)phényl)-tétrahydro-2H-pyran-4-carboxamide, est un nouvel inhibiteur non redox sélectif de l'enzyme 5-lipoxygénase. Cette enzyme est cruciale dans le métabolisme de l'acide arachidonique, conduisant à la production de leucotriènes et d'autres médiateurs lipidiques pro-inflammatoires. This compound a montré une efficacité significative dans la réduction de l'inflammation et de la douleur, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Applications De Recherche Scientifique
Chemistry: As a selective inhibitor of 5-lipoxygenase, PF-4191834 is used in studies to understand the enzyme’s role in the metabolism of arachidonic acid and the production of leukotrienes.
Biology: The compound is used to investigate the biological pathways involving 5-lipoxygenase and its impact on cellular functions.
Medicine: this compound has shown promise in treating inflammatory conditions, such as asthma and rheumatoid arthritis, by inhibiting the production of proinflammatory mediators.
Industry: The compound’s anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents for various inflammatory diseases .
Mécanisme D'action
Target of Action
PF-4191834, also known as PF-04191834, is a potent inhibitor of the enzyme 5-Lipoxygenase (5-LOX) . 5-LOX is an important enzyme that metabolizes arachidonic acid to produce leukotrienes and other proinflammatory lipid mediators . These mediators have potent pathophysiological functions in various inflammatory diseases, including asthma .
Mode of Action
This compound acts as a non-redox, noniron chelating inhibitor of 5-LOX . It exhibits a high degree of selectivity for 5-LOX, demonstrating approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX . It shows no activity toward the cyclooxygenase enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the 5-LOX pathway . By inhibiting 5-LOX, this compound prevents the synthesis of proinflammatory leukotrienes, which are potent mediators of inflammation .
Pharmacokinetics
It is known that this compound isorally active , suggesting that it can be absorbed through the gastrointestinal tract. The inhibitory concentration of this compound correlates well with plasma exposures needed for in vivo efficacy in inflammation .
Result of Action
This compound effectively inhibits 5-LOX, resulting in a reduction in the production of proinflammatory leukotrienes . This leads to a decrease in inflammation and pain, making this compound potentially useful in the treatment of conditions such as asthma and other inflammatory diseases .
Analyse Biochimique
Biochemical Properties
PF-4191834 exhibits good potency in enzyme- and cell-based assays . It is a potent 5-LOX inhibitor, with an IC50 of 229 ± 20 nM . It demonstrates approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward the cyclooxygenase enzymes .
Cellular Effects
In cellular assays, this compound has shown to inhibit 5-LOX in human blood cells, with an IC80 of 370 ± 20 nM . This inhibitory concentration correlates well with plasma exposures needed for in vivo efficacy in inflammation in models of inflammatory pain .
Molecular Mechanism
This compound acts on free arachidonic acid (AA) to inhibit the formation of proinflammatory leukotrienes (LTs) . It does not inhibit significantly the COX-1/2 enzymes or the 12- or 15-LOX enzymes at concentrations up to 30 μM .
Temporal Effects in Laboratory Settings
The combination of potency in cells and in vivo, together with a sustained in vivo effect, provides this compound with an overall pharmacodynamic improvement consistent with once a day dosing .
Dosage Effects in Animal Models
This compound has shown good potency in a rat model of acute inflammation
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the 5-LOX enzyme . This inhibition prevents the formation of proinflammatory leukotrienes .
Méthodes De Préparation
La synthèse de PF-4191834 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement :
Formation du cycle pyrazole : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle pyrazole.
Formation de l'éther thio : Le cycle pyrazole est ensuite couplé à un groupe phénylthio par une liaison éther thio.
Formation du cycle pyran : La dernière étape implique la formation du cycle tétrahydropyran, complétant la synthèse de this compound.
Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la synthèse à l'échelle du laboratoire pour garantir l'extensibilité, la rentabilité et la pureté.
Analyse Des Réactions Chimiques
PF-4191834 subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans la liaison éther thio.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle dans la partie carboxamide.
Substitution : Les cycles aromatiques dans this compound peuvent participer à des réactions de substitution électrophile et nucléophile.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers électrophiles ou nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Chimie : En tant qu'inhibiteur sélectif de la 5-lipoxygénase, this compound est utilisé dans des études pour comprendre le rôle de l'enzyme dans le métabolisme de l'acide arachidonique et la production de leucotriènes.
Biologie : Le composé est utilisé pour étudier les voies biologiques impliquant la 5-lipoxygénase et son impact sur les fonctions cellulaires.
Médecine : this compound s'est avéré prometteur dans le traitement des affections inflammatoires, telles que l'asthme et la polyarthrite rhumatoïde, en inhibant la production de médiateurs pro-inflammatoires.
Industrie : Les propriétés anti-inflammatoires du composé en font un candidat potentiel pour le développement de nouveaux agents thérapeutiques pour diverses maladies inflammatoires .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'enzyme 5-lipoxygénase. Cette enzyme catalyse la conversion de l'acide arachidonique en leucotriènes, qui sont de puissants médiateurs de l'inflammation. En inhibant la 5-lipoxygénase, this compound réduit la production de leucotriènes, diminuant ainsi l'inflammation et la douleur. Le composé présente une forte sélectivité pour la 5-lipoxygénase par rapport aux autres isoformes de lipoxygénase et aux enzymes cyclooxygénase, ce qui en fait un inhibiteur très spécifique .
Comparaison Avec Des Composés Similaires
PF-4191834 est unique par son inhibition non redox de la 5-lipoxygénase, ce qui le distingue d'autres inhibiteurs comme le zileuton, qui agit par un mécanisme redox. Des composés similaires comprennent :
Zileuton : Un inhibiteur redox de la 5-lipoxygénase utilisé dans le traitement de l'asthme.
Licofelone : Un inhibiteur double de la 5-lipoxygénase et de la cyclooxygénase, actuellement en développement clinique pour les maladies inflammatoires.
Flavocoxid : Un aliment médical qui inhibe à la fois les enzymes 5-lipoxygénase et cyclooxygénase
Le mécanisme non redox de this compound offre un avantage distinct en réduisant le risque d'effets secondaires oxydatifs, ce qui en fait une option plus sûre et plus efficace pour une utilisation à long terme .
Propriétés
IUPAC Name |
4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145573 | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029317-21-2 | |
| Record name | PF-4191834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-4191834 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4191834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














